![molecular formula C13H24O4 B12539682 [(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate CAS No. 652984-37-7](/img/structure/B12539682.png)
[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate is an organic compound belonging to the class of esters. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, in particular, is characterized by its unique structure, which includes a dioxolane ring and a heptanoate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate typically involves the reaction of (4R)-2,2-Dimethyl-1,3-dioxolane-4-methanol with heptanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate esterification, and the product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced purification techniques such as chromatography can further optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Heptanoic acid and other carboxylic acids.
Reduction: (4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl alcohol.
Substitution: Various substituted esters and alcohols.
Wissenschaftliche Forschungsanwendungen
[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of [(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis to release active metabolites, which then interact with biological pathways. These interactions can modulate various physiological processes, including enzyme activity and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl hydrogen hex-5-enylphosphonate: Shares a similar dioxolane ring structure but differs in its ester group.
(4R)-N,2,2-Trimethyl-1,3-dioxolan-4-amine: Contains a dioxolane ring but has an amine group instead of an ester.
Uniqueness
[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl heptanoate is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
652984-37-7 |
|---|---|
Molekularformel |
C13H24O4 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl heptanoate |
InChI |
InChI=1S/C13H24O4/c1-4-5-6-7-8-12(14)15-9-11-10-16-13(2,3)17-11/h11H,4-10H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
WXVNSIYHSSNMHW-NSHDSACASA-N |
Isomerische SMILES |
CCCCCCC(=O)OC[C@H]1COC(O1)(C)C |
Kanonische SMILES |
CCCCCCC(=O)OCC1COC(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


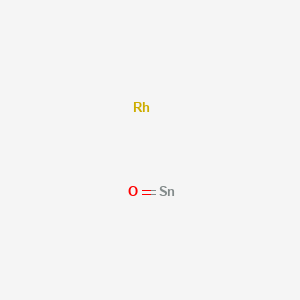
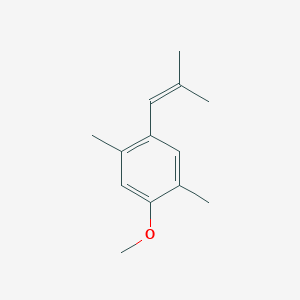
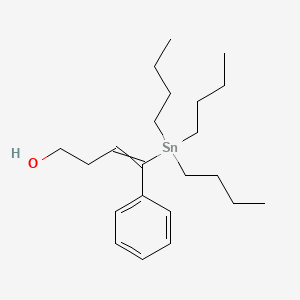
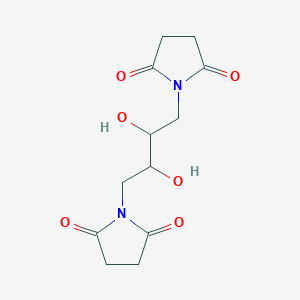
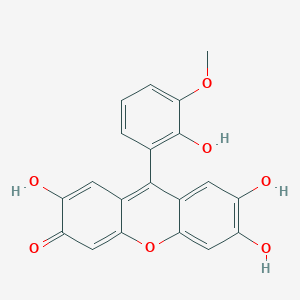
![[3-(Fluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B12539622.png)



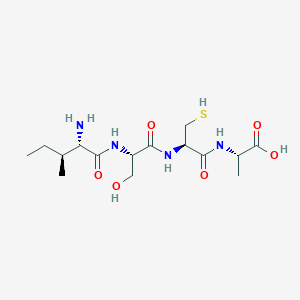


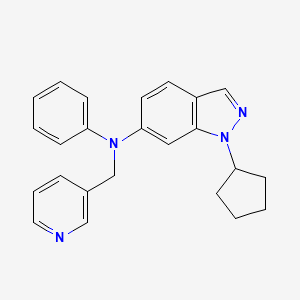
![3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12539681.png)
